molecular formula C20H14Cl2N2S B2411071 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile CAS No. 341967-45-1

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile

Cat. No.: B2411071
CAS No.: 341967-45-1
M. Wt: 385.31
InChI Key: DRXYMVROHODCFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile” consists of a nicotinonitrile core with a phenyl and a methyl group at the 6 and 4 positions, respectively. The 2 position is substituted with a sulfanyl group linked to a 3,4-dichlorobenzyl group .

Scientific Research Applications

  • Antileukotrienic Agents Synthesis : The synthesis of various compounds structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile, specifically focusing on potential antileukotrienic drugs, has been described. Catalytic hydrogenation and in-vitro cytotoxicity testing play a crucial role in their development (Jampílek et al., 2004).

  • Spectroscopic Analysis for Chemotherapeutic Potential : Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy was carried out on a compound related to this compound, suggesting its potential as a chemotherapeutic agent. Molecular docking studies indicate inhibitory activity against GPb, highlighting its potential as an anti-diabetic compound (Alzoman et al., 2015).

  • Anti-Helicobacter pylori Agents : Novel structures derived from this chemical scaffold have shown potent activities against Helicobacter pylori, indicating potential use as anti-H. pylori agents. These compounds displayed low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).

  • Cytotoxic Activity in Cancer Research : Research on 4-thiopyrimidine derivatives, which are related to this compound, has revealed insights into their cytotoxicity against various cancer cell lines, offering potential avenues in cancer treatment (Stolarczyk et al., 2018).

  • Polymorphism and Anti-Inflammatory Activity : Studies on the polymorphic forms of compounds structurally similar to this compound have shown significant anti-inflammatory activities, underlining their potential application in the treatment of inflammation-related conditions (Rai et al., 2016).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-13-9-19(15-5-3-2-4-6-15)24-20(16(13)11-23)25-12-14-7-8-17(21)18(22)10-14/h2-10H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYMVROHODCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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